molecular formula C17H32N2O2 B3851710 ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate

ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate

Cat. No. B3851710
M. Wt: 296.4 g/mol
InChI Key: PVAOBBKCNGYWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have a protective effect on mitochondrial function and to improve cell viability in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate in lab experiments is its potential neuroprotective and anti-inflammatory effects. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and safety.

Future Directions

There are several future directions for research on ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases and inflammation. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cancer and cardiovascular diseases. Additionally, studies on the toxicity and safety of this compound are needed to determine its potential for clinical use.

Scientific Research Applications

Ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate has been studied for its potential applications in scientific research. It has been found to have neuroprotective effects against oxidative stress-induced cell damage in vitro. It has also been shown to have anti-inflammatory effects in animal models of inflammation.

properties

IUPAC Name

ethyl 4-(8-methylnon-7-enyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-4-21-17(20)19-14-12-18(13-15-19)11-9-7-5-6-8-10-16(2)3/h10H,4-9,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAOBBKCNGYWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCCCCCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(8-methyl-7-nonen-1-yl)-1-piperazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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